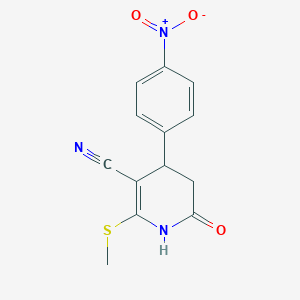
2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) is a complex organic compound that features a pyridine core linked to two naphthalene moieties through isoindoline-5-carboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) typically involves a multi-step process. One common method includes the palladium-catalyzed Suzuki coupling reaction. This reaction involves the coupling of naphthalen-2-yl-2-boronic acid with 2,5-dibromopyridine . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler analog with two pyridine rings.
1,10-Phenanthroline: Another nitrogen-containing heterocycle with similar coordination properties.
Naphthalene-2-boronic acid: A precursor used in the synthesis of the target compound.
Uniqueness
2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) is unique due to its combination of a pyridine core with naphthalene moieties, providing a rigid and planar structure that is beneficial for applications in materials science and catalysis. Its ability to form stable complexes with metal ions also sets it apart from simpler analogs.
Eigenschaften
Molekularformel |
C43H25N5O6 |
|---|---|
Molekulargewicht |
707.7 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-2-[6-[5-(naphthalen-2-ylcarbamoyl)-1,3-dioxoisoindol-2-yl]pyridin-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C43H25N5O6/c49-38(44-30-16-12-24-6-1-3-8-26(24)20-30)28-14-18-32-34(22-28)42(53)47(40(32)51)36-10-5-11-37(46-36)48-41(52)33-19-15-29(23-35(33)43(48)54)39(50)45-31-17-13-25-7-2-4-9-27(25)21-31/h1-23H,(H,44,49)(H,45,50) |
InChI-Schlüssel |
CITOHDMZPPSWCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC(=CC=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC9=CC=CC=C9C=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-methoxy-4-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11688199.png)
![6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11688200.png)

![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11688225.png)

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11688230.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11688232.png)

![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688244.png)
![5-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688250.png)

![6-nitro-3-{4-[4-(phenylsulfanyl)phenyl]-1,3-thiazol-2-yl}-2H-chromen-2-one](/img/structure/B11688259.png)
